molecular formula C10H9NO3 B1433293 5-methoxy-4-nitro-1H-indene CAS No. 1795341-62-6

5-methoxy-4-nitro-1H-indene

Cat. No.: B1433293
CAS No.: 1795341-62-6
M. Wt: 191.18 g/mol
InChI Key: MAOAYKSFAKRBLK-UHFFFAOYSA-N
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Description

5-Methoxy-4-nitro-1H-indene: is a chemical compound characterized by its molecular formula C10H9NO3. It is a derivative of indene, featuring a methoxy group (-OCH3) at the 5th position and a nitro group (-NO2) at the 4th position on the indene ring. This compound is of interest in various scientific research fields due to its unique chemical properties and potential applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methoxy-4-nitro-1H-indene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular function. It is important to carefully monitor the dosage and duration of exposure to avoid adverse effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within different cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-nitro-1H-indene typically involves the nitration of 5-methoxyindene. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-nitro-1H-indene can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-methoxy-4-amino-1H-indene.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Iron powder (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl

Properties

IUPAC Name

5-methoxy-4-nitro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOAYKSFAKRBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.